

# Development of Sustained-Release Formulations of Fesoterodine Fumarate: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fesoterodine**

Cat. No.: **B1237170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of sustained-release formulations of **Fesoterodine** fumarate, a competitive muscarinic receptor antagonist for the treatment of overactive bladder (OAB).

## Introduction

**Fesoterodine** fumarate is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] 5-HMT is responsible for the antimuscarinic activity of the drug.[1][2] The development of a sustained-release formulation is crucial to maintain therapeutic plasma concentrations of 5-HMT over an extended period, allowing for once-daily administration and improving patient compliance. This document outlines the key steps and experimental protocols involved in the formulation, manufacturing, and evaluation of **Fesoterodine** fumarate sustained-release tablets.

## Pre-formulation Studies

Before formulation development, a thorough pre-formulation study of **Fesoterodine** fumarate is essential to understand its physicochemical properties.

Physicochemical Properties of **Fesoterodine** Fumarate:

| Property          | Description                                                                                                                                                          |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance        | White to off-white powder. <a href="#">[1]</a>                                                                                                                       |
| Solubility        | Freely soluble in water. <a href="#">[2]</a> Soluble in DMSO ( $\geq 52.4$ mg/mL), Ethanol ( $\geq 60.5$ mg/mL), and Water ( $\geq 50.5$ mg/mL). <a href="#">[2]</a> |
| Melting Point     | Approximately 105°C <a href="#">[1]</a> to a range of 72-78°C.<br><a href="#">[3]</a>                                                                                |
| pKa               | Fesoterodine: $10.31 \pm 0.01$ at 23.4°C. Fumaric acid: $pK_{a1} = 2.94$ , $pK_{a2} = 4.46$ at 20°C. <a href="#">[1]</a>                                             |
| Molecular Formula | C30H41NO7 <a href="#">[4]</a>                                                                                                                                        |
| Molecular Weight  | 527.65 g/mol <a href="#">[4]</a>                                                                                                                                     |

#### Drug-Excipient Compatibility Studies:

Drug-excipient compatibility should be assessed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to identify any potential interactions that could affect the stability or performance of the final product.[\[5\]](#)[\[6\]](#)

## Formulation Development

The goal is to develop a robust formulation that provides a controlled and predictable release of **Fesoterodine** over 12 to 24 hours. Hydrophilic matrix systems using polymers like Hypromellose (HPMC) are commonly employed.

Table 1: Example Formulations of **Fesoterodine** Fumarate Sustained-Release Tablets (8 mg)

| Ingredients<br>(mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
|----------------------------|----------------|----------------|----------------|
| Fesoterodine Fumarate      | 8.0            | 8.0            | 8.0            |
| Locust Bean Gum            | 10.0           | 20.0           | 30.0           |
| PVP K30                    | 5.0            | 5.0            | 5.0            |
| Sodium Stearyl Fumarate    | 2.0            | 2.0            | 2.0            |
| Mannitol                   | 75.0           | 65.0           | 55.0           |
| Total Weight               | 100.0          | 100.0          | 100.0          |

Data sourced from a study on natural polymers in **Fesoterodine** fumarate sustained-release tablets.[6][7]

Table 2: In Vitro Dissolution Data for Example Formulations

| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
|--------------|-----------------------------|-----------------------------|-----------------------------|
| 1            | 25.4                        | 18.2                        | 12.5                        |
| 2            | 42.1                        | 31.5                        | 23.8                        |
| 4            | 68.9                        | 52.7                        | 41.2                        |
| 6            | 85.3                        | 71.4                        | 58.9                        |
| 8            | 98.7                        | 86.2                        | 74.3                        |
| 10           | -                           | 95.1                        | 88.6                        |
| 12           | -                           | 99.7                        | 96.4                        |

Data adapted from dissolution profiles of formulations with varying concentrations of release-controlling polymer.[6][7]

## Manufacturing Process

Sustained-release tablets of **Fesoterodine** fumarate can be manufactured by direct compression or wet granulation.

### Direct Compression

This method is suitable for formulations with good flowability and compressibility.[8][9][10]

Protocol for Direct Compression:

- Sifting: Sift **Fesoterodine** fumarate and all excipients through a suitable mesh sieve (e.g., #60).[11]
- Blending: Blend the sifted drug and excipients (except the lubricant) in a suitable blender for 15-20 minutes to ensure uniform mixing.
- Lubrication: Add the sifted lubricant (e.g., magnesium stearate or sodium stearyl fumarate) to the blend and mix for another 3-5 minutes.[11]
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
- Film Coating (Optional): Tablets can be film-coated for aesthetic purposes or to improve stability.

### Wet Granulation

Wet granulation is employed to improve the flow and compression characteristics of the powder blend.[12][13][14][15][16]

Protocol for Wet Granulation:

- Dry Mixing: Mix **Fesoterodine** fumarate and intragranular excipients in a rapid mixer granulator.
- Binder Preparation: Prepare the binder solution by dissolving a binder (e.g., PVP K30) in a suitable solvent (e.g., purified water or ethanol).[15]

- Granulation: Add the binder solution to the dry mix with continuous mixing to form a damp mass.
- Wet Milling: Pass the damp mass through a suitable screen to form wet granules.
- Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved.
- Dry Milling: Mill the dried granules to the required particle size.
- Final Blending: Blend the sized granules with extragranular excipients (e.g., disintegrants) and finally with a lubricant.
- Compression: Compress the lubricated granules into tablets.
- Film Coating (Optional): Apply a film coating to the compressed tablets.

## Experimental Protocols

### In Vitro Dissolution Testing

Objective: To determine the release profile of **Fesoterodine** fumarate from the sustained-release tablets.

Apparatus: USP Apparatus II (Paddle)[[17](#)]

Dissolution Media:

- 0.1 N HCl (pH 1.2) for the first 2 hours (simulated gastric fluid).[[11](#)]
- Phosphate buffer (pH 6.8) for the remaining duration (simulated intestinal fluid).[[11](#)][[17](#)]

Protocol:

- Place 900 mL of the dissolution medium in each vessel and equilibrate to  $37 \pm 0.5^{\circ}\text{C}$ .[[17](#)]
- Place one tablet in each vessel.
- Set the paddle speed to 50 or 100 rpm.[[17](#)]

- Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).  
[\[17\]](#)[\[18\]](#)
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45 µm filter.
- Analyze the samples for **Fesoterodine** fumarate concentration using a validated HPLC method.

HPLC Method for Dissolution Samples:

- Column: C18 monolithic column[\[17\]](#)
- Mobile Phase: Acetonitrile:Methanol:0.03 M Ammonium Acetate (pH 3.8) (30:15:55, v/v/v)  
[\[17\]](#)
- Flow Rate: 1.5 mL/min[\[17\]](#)
- Detection: UV at 208 nm[\[17\]](#)
- Column Temperature: 40°C[\[17\]](#)

## Stability-Indicating HPLC Method

Objective: To quantify **Fesoterodine** fumarate and its degradation products in the presence of excipients.

Protocol for Forced Degradation Studies:

- Acid Degradation: Reflux the drug substance in 0.1 N HCl.
- Base Degradation: Reflux the drug substance in 0.1 N NaOH.
- Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.
- Thermal Degradation: Expose the drug substance to dry heat (e.g., 60°C for 10 days).[\[19\]](#)

- Photolytic Degradation: Expose the drug substance to UV light.

Example HPLC Method:

- Column: Inertsil ODS-3V (150mm x 4.6mm, 5 $\mu$ m).[1]
- Mobile Phase: Buffer (1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water, pH adjusted to 3.0 with Orthophosphoric acid) and Methanol in the ratio of 42:58 (v/v).[1]
- Flow Rate: 1.0 mL/min[1]
- Detection: UV at 210 nm[1]
- Column Temperature: 30°C[1]

## Quality Control Tests for Tablets

Hardness Test:

- Apparatus: Hardness tester
- Procedure: Measure the force required to break at least five tablets diametrically.
- Acceptance Criteria: For sustained-release tablets, a hardness of 10-20 kg is generally acceptable.[20][21][22]

Friability Test:

- Apparatus: Friabilator
- Procedure: Weigh a sample of tablets (typically 20), place them in the friabilator, and rotate at 25 rpm for 4 minutes (100 rotations). De-dust and reweigh the tablets.[20][21][23][24]
- Acceptance Criteria: The weight loss should be less than 1%. [20][24]

Content Uniformity Test:

- Procedure: Assay the active ingredient content of 10 individual tablets using a validated analytical method.[25][26][27][28]
- Acceptance Criteria: The amount of active ingredient in each of the 10 tablets should be within 85% to 115% of the label claim, and the relative standard deviation (RSD) should be less than or equal to 6.0%. [27][28]

## Pharmacokinetic Studies

Objective: To evaluate the in vivo performance of the sustained-release formulation.

Study Design: A single-dose, two-way crossover study in healthy human volunteers is recommended.[29] Both fasting and fed conditions should be evaluated.[3][29]

Key Pharmacokinetic Parameters to be Determined for 5-HMT:[3][8][30]

- Cmax (Maximum plasma concentration)
- Tmax (Time to reach Cmax)
- AUC (Area under the plasma concentration-time curve)
- t<sub>1/2</sub> (Elimination half-life)

Table 3: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of 8 mg **Fesoterodine Fumarate Sustained-Release Tablet**

| Parameter                    | Daytime Dosing (Mean ± SD) | Nighttime Dosing (Mean ± SD) |
|------------------------------|----------------------------|------------------------------|
| Cmax (ng/mL)                 | 5.0 ± 1.3                  | 3.9 ± 1.1                    |
| Tmax (h)                     | 5.0 (median)               | 5.0 (median)                 |
| AUC <sub>0-∞</sub> (ng·h/mL) | 51.4 ± 14.8                | 47.9 ± 13.9                  |
| t <sub>1/2</sub> (h)         | 5.7 ± 0.9                  | 5.9 ± 1.0                    |

Data adapted from a study comparing daytime and nighttime administration.[8][30]

## Visualization of Key Processes

### Mechanism of Action

**Fesoterodine** is a prodrug that is converted to its active metabolite, 5-HMT. 5-HMT is a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which are abundant on the detrusor muscle of the bladder. By blocking the action of acetylcholine on these receptors, 5-HMT reduces involuntary bladder contractions.[\[17\]](#)[\[19\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)



[Click to download full resolution via product page](#)

#### Fesoterodine's Mechanism of Action

## Experimental Workflow for Formulation Development

The development of a sustained-release formulation follows a logical sequence of steps from pre-formulation to in vivo evaluation.

[Click to download full resolution via product page](#)

### Formulation Development Workflow

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pdf.hres.ca [pdf.hres.ca]
- 2. apexbt.com [apexbt.com]
- 3. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsoc [chemsoc.com]
- 4. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of fesoterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. scribd.com [scribd.com]
- 8. pharmlesson.com [pharmlesson.com]
- 9. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 10. Tablet Manufacturing Technologies for Solid Drug Formulation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. lpmie.net [lpmie.net]
- 13. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 14. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 15. pharmainform.com [pharmainform.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release - PMC

[pmc.ncbi.nlm.nih.gov]

- 20. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 21. copleyscientific.com [copleyscientific.com]
- 22. grokipedia.com [grokipedia.com]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 24. usp.org [usp.org]
- 25. How to Conduct Content Uniformity Testing for Tablets – Pharma.Tips [pharma.tips]
- 26. Assessing Content Uniformity | Basicmedical Key [basicmedicalkey.com]
- 27. Determination and Acceptance limits of Uniformity of Content of Single-Dose Preparations | Pharmaguideline [pharmaguideline.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 30. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. researchgate.net [researchgate.net]
- 33. journals.physiology.org [journals.physiology.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Development of Sustained-Release Formulations of Fesoterodine Fumarate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237170#development-of-sustained-release-formulations-of-fesoterodine-fumarate>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)